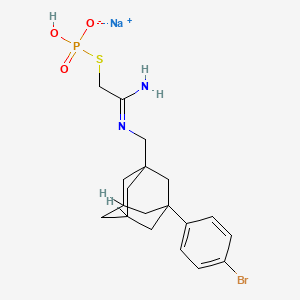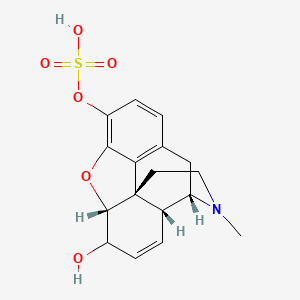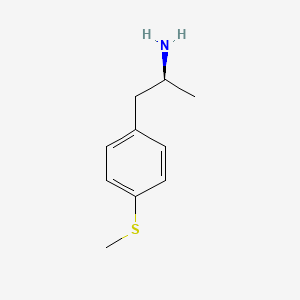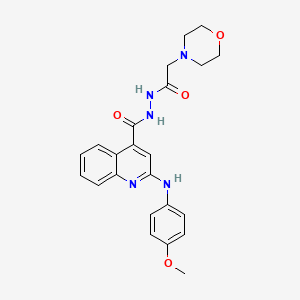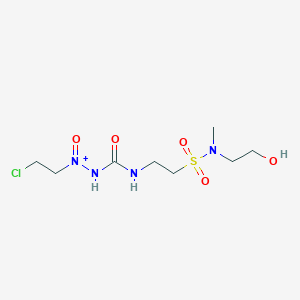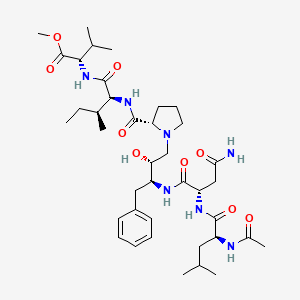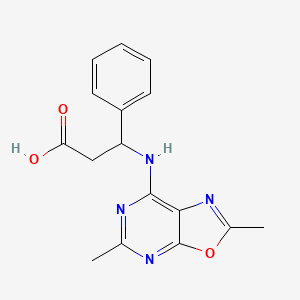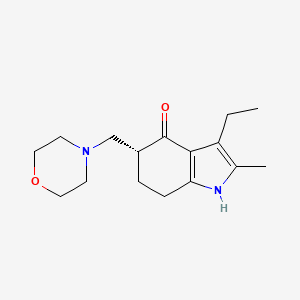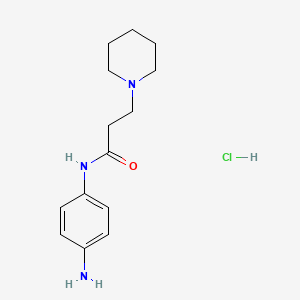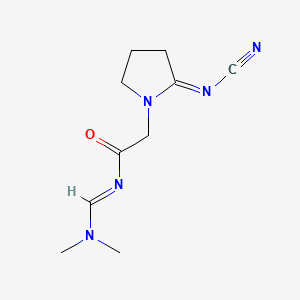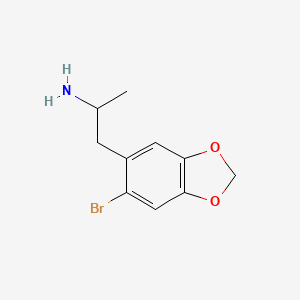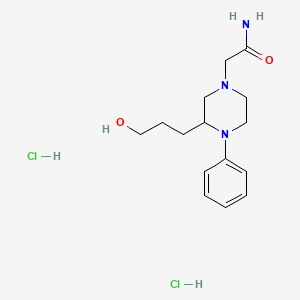
Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- is an organic compound with the molecular formula C12H19NO2S. This compound is characterized by the presence of ethoxy, methoxy, and methylthio groups attached to a benzene ring, along with an ethanamine side chain. It is a derivative of phenethylamine and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has substituents at specific positions.
Ethoxylation and Methoxylation:
Methylthio Group Introduction: The methylthio group is introduced via a thiolation reaction, where a thiol group is added to the benzene ring.
Formation of Ethanamine Side Chain: The ethanamine side chain is introduced through a reductive amination reaction, where an amine group is added to the benzene ring.
Industrial Production Methods
Industrial production of Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalysts are optimized to maximize efficiency and minimize by-products.
Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy, methoxy, or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Alkyl halides and bases such as sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneethanamine, 4-methoxy-α-methyl-: A similar compound with a methoxy group at the 4-position and an α-methyl group.
Benzeneethanamine, 3,4,5-trimethoxy-: A compound with three methoxy groups at the 3, 4, and 5 positions.
Benzeneethanamine, 4-methoxy-: A compound with a single methoxy group at the 4-position.
Uniqueness
Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)- is unique due to the presence of the ethoxy, methoxy, and methylthio groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90109-47-0 |
|---|---|
Formule moléculaire |
C12H19NO2S |
Poids moléculaire |
241.35 g/mol |
Nom IUPAC |
2-(3-ethoxy-5-methoxy-4-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2S/c1-4-15-11-8-9(5-6-13)7-10(14-2)12(11)16-3/h7-8H,4-6,13H2,1-3H3 |
Clé InChI |
ACLYMWAQSAEILP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1SC)OC)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



